molecular formula C22H15N3O2S2 B2630593 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide CAS No. 361171-24-6

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide

Cat. No. B2630593
CAS RN: 361171-24-6
M. Wt: 417.5
InChI Key: SYFQMBINJRENLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A representative material named CTF-NWU-1 was synthesized through a condensation reaction between terephthalimidamide and 4,4’- (thiazolo [5,4- d ]thiazole-2,5-diyl)dibenzaldehyde .


Molecular Structure Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo [5,4-d]thiazole moiety hence already possesses some appealing features towards applications in organic electronics .


Chemical Reactions Analysis

The photocatalytic activity of CTFs benefits from the triazine moiety . The introduction of photoactive functional moieties is an effective way to improve the photocatalytic performance of CTFs .


Physical And Chemical Properties Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo [5,4-d]thiazole moiety hence already possesses some appealing features towards applications in organic electronics .

Scientific Research Applications

Plant Protection and Systemic Acquired Resistance (SAR) Activity

The ability of plant resistance inducers to protect against viral diseases is a significant advantage over conventional pesticides. Unlike direct pesticide control, systemic acquired resistance (SAR) inducers trigger the plant’s natural defense mechanisms, independent of application timing. One well-known SAR inducer is acibenzolar-S-methyl ester (ASM, BTH) . However, recent research has focused on novel substances like N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) . This compound has demonstrated plant resistance-inducing activity, leading to increased resistance in zucchini (Cucurbita pepo convar. giromontiina) against viral infections .

Photoluminescent Materials

Benzo [1,2-d4,5-d’]bis ([1,2,3]thiadiazole)-4-carbonitrile: is a cyano derivative with potential applications in photoluminescent materials. Its synthesis involves the cyanation of 4-bromobenzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazole) using copper (I) cyanide in DMF .

Tulip Protection and Growth Stimulation

In agriculture, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide has positive effects on tulips. It limits infections caused by Fusarium oxysporum sp. tulipea and stimulates plant growth and development .

Fluorogenic Probes and Cellular Components

The introduction of a heptyl substituent attached to the quaternary nitrogen atom of the benzothiazole ring improves the photophysical properties of the dye. This finding is relevant for applications involving fluorogenic probes, cellular components, DNA, RNA, and styryl dyes .

Mechanism of Action

The presence of the benzothiazole and thiazolo benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.

Future Directions

The high potential of these molecules was widely recognized, notably in the field of organic photovoltaics . Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S2/c1-13-23-19-18(28-13)11-10-17-20(19)29-22(24-17)25-21(26)14-6-5-9-16(12-14)27-15-7-3-2-4-8-15/h2-12H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFQMBINJRENLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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